2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)7-3-6(5-1-2-5)12-13(7)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBLFSIRMZHIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of cyclopropyl hydrazine with difluoromethyl ketone to form the pyrazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit notable antimicrobial properties. For instance, structural analogs of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid were tested for their effectiveness against various bacterial strains. The results demonstrated significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential utility in antibiotic development .
Anticancer Potential
The compound has been subjected to evaluations for anticancer activity. In vitro studies showed that related pyrazole derivatives displayed promising antitumor effects against human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported that certain derivatives exhibited mean growth inhibition values indicating potential as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized compound .
| Activity | Tested Pathogen | Inhibition (%) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | 75% | |
| Antimicrobial | Pseudomonas aeruginosa | 68% | |
| Anticancer | Human tumor cell lines | GI50 = 15.72 μM |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of pyrazole were screened for antimicrobial activity using the agar diffusion method. The study revealed that compounds with similar structural motifs to this compound exhibited significant antibacterial effects, leading to further exploration in medicinal chemistry for developing new antibiotics .
Case Study 2: Anticancer Screening
A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the side chains significantly influenced their anticancer activity, with some compounds achieving over 50% inhibition at low micromolar concentrations. This highlights the potential of this compound as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Pyrazole-Based Acetic Acid Derivatives
Substituent Effects on Physicochemical Properties
- The difluoromethyl group at position 5 enhances electron-withdrawing effects, which may influence acidity (pKa) of the acetic acid moiety .
- Bromo-Substituted Analog: The additional bromine at position 4 increases molecular weight by ~79 g/mol compared to the target compound.
- Methyl-Substituted Analog : The smaller methyl group at position 5 reduces steric hindrance, likely improving aqueous solubility compared to the cyclopropyl-containing target. However, the absence of cyclopropyl may reduce metabolic resistance .
- Piperazine-Fmoc Analog : This structurally distinct compound highlights the diversity of acetic acid derivatives. The Fmoc-protected piperazine group introduces significant hydrophobicity (logP) and complexity, making it more suited for peptide synthesis than pyrazole-based applications .
Biological Activity
2-[3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS No. 1001519-25-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and difluoromethyl substituent, contributing to its pharmacological properties. Understanding the biological activity of this compound is crucial for its development in therapeutic applications.
- Molecular Formula : C₉H₁₀F₂N₂O₂
- Molar Mass : 216.18 g/mol
- Structural Characteristics : The presence of the pyrazole ring and the cyclopropyl group are significant for its biological interactions.
Research indicates that pyrazole derivatives, including this compound, exhibit various mechanisms of action:
- Antitumor Activity : Pyrazole derivatives have shown efficacy against several cancer cell lines, particularly through inhibition of key kinases involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : These compounds are noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives demonstrate antimicrobial activity, making them candidates for further development in treating infections .
Antitumor Activity
A study evaluating various pyrazole compounds highlighted that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The incorporation of specific substituents in the pyrazole structure enhanced the compounds' efficacy when combined with conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Properties
Research has shown that some pyrazole derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance anti-inflammatory potency .
Antimicrobial Activity
In vitro studies have demonstrated that certain synthesized pyrazoles possess notable antifungal and antibacterial activities. For instance, compounds with specific functional groups showed improved efficacy against resistant strains of bacteria and fungi .
Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how can reaction yields be improved?
The synthesis of pyrazole-acetic acid derivatives typically involves cyclocondensation followed by functionalization. For example, ethyl acetoacetate, DMF-DMA, and substituted hydrazines are cyclized to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions . To improve yields:
- Stepwise optimization : Adjust molar ratios of reactants (e.g., phenylhydrazine derivatives for cyclopropane substitution).
- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
- Purification : Use recrystallization from DMF/acetic acid mixtures to isolate high-purity products .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Identify pyrazole proton signals (δ 6.5–8.0 ppm for aromatic protons), cyclopropyl protons (δ 1.0–2.5 ppm), and acetic acid protons (δ 3.5–4.5 ppm for the methylene group).
- ¹³C NMR : Confirm the cyclopropyl carbons (δ 8–15 ppm) and carbonyl carbon (δ 170–175 ppm) .
- IR : Detect C=O stretching (~1700 cm⁻¹) and N-H bending (~1500 cm⁻¹) bands.
- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (C₁₀H₁₁F₂N₂O₂⁺) and fragmentation patterns .
Q. What solvent systems are suitable for recrystallization, and how can solubility challenges be addressed?
- Preferred solvents : Dimethylformamide (DMF)/acetic acid mixtures (1:1) are effective for recrystallizing pyrazole derivatives due to their polarity .
- Solubility enhancement : Use sonication or heating (60–80°C) to dissolve the compound in DMF, followed by slow cooling to induce crystallization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : Calculate the electron density distribution to identify reactive sites (e.g., the acetic acid moiety for hydrogen bonding) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the difluoromethyl group may enhance binding affinity to hydrophobic pockets .
- Reaction path analysis : Use quantum chemical calculations to model cyclocondensation mechanisms and optimize transition states .
Q. What experimental design (DoE) strategies are recommended for optimizing reaction conditions and minimizing trial-and-error approaches?
- Factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a structured matrix to identify significant factors .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. yield) to predict optimal conditions .
- Case study : For hydrolysis of pyrazole esters (e.g., ethyl to acetic acid), a Central Composite Design (CCD) can balance NaOH concentration and temperature .
Q. How can contradictory data in spectroscopic or bioactivity studies be resolved?
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid) to confirm peak assignments .
- Biological assays : Replicate experiments under controlled conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to assess significance of bioactivity variations .
Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how can they be mitigated?
- Heat dissipation : Use jacketed reactors for exothermic steps (e.g., cyclocondensation) to prevent thermal degradation.
- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for large-scale separations .
- Process analytical technology (PAT) : Implement in-line IR or HPLC monitoring to detect intermediates in real time .
Methodological Considerations
Q. What safety protocols are critical when handling fluorinated pyrazole derivatives?
- Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., DMF, acetic acid) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Q. How can researchers validate the stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
